胺 CAS No. 673453-47-9](/img/structure/B2362468.png)

[6-氨基-5-硝基-2-(苯胺基)嘧啶-4-基](2-甲氧基苯基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

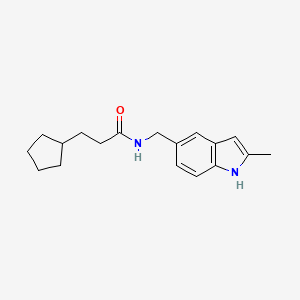

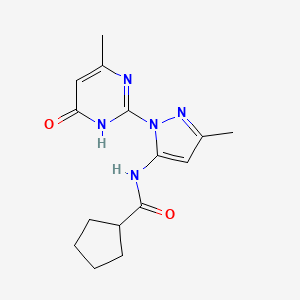

“6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is a compound that belongs to the class of 2-aminopyrimidine derivatives . It has a molecular formula of C17H16N6O3 and a molecular weight of 352.354.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, such as “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains an amino group and a phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .科学研究应用

抗肿瘤药物合成

与“6-氨基-5-硝基-2-(苯胺基)嘧啶-4-基胺”相关的化合物在抗肿瘤药物的合成中具有重要意义。例如,苯基氨基甲酸酯衍生物已被确定为开发用于癌症治疗的小分子抑制剂的关键中间体。该合成涉及从氯嘧啶-4-胺开始的酰化和亲核取代,突出了该化合物在抗癌药物开发的药物化学研究中的相关性 (Gan 等人,2021)。

药理学筛选抗炎活性

一系列嘧啶-2-胺衍生物(在结构上与查询化合物相关)已被合成并评估其抗炎特性。这些化合物通过涉及查耳酮衍生物的反应制备并筛选,显示出水肿体积显着减少。此类研究强调了这些化合物在开发新的抗炎剂中的潜力 (Kumar 等人,2017)。

抗真菌应用

对嘧啶衍生物(包括在结构上与查询化合物相似的衍生物)的抗真菌作用的研究已显示出针对曲霉属和黑曲霉等真菌类型的有希望的结果。这些化合物的合成涉及亲核取代,其生物活性评估表明它们作为抗真菌剂的潜力,有助于寻找真菌感染的新疗法 (Jafar 等人,2017)。

在蛋白质交联和亲和标记中的作用

类似于“6-氨基-5-硝基-2-(苯胺基)嘧啶-4-基胺”的化合物已被探索作为蛋白质交联和亲和标记的光反应剂。它们在辐照后能与胺定量反应的能力突出了它们在生物化学中研究蛋白质相互作用和功能的应用 (Jelenc 等人,1978)。

未来方向

The future directions for the research and development of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities. There is a great demand for compounds with alternative mechanisms of action, especially in the context of increasing resistance to existing treatments for diseases like malaria .

属性

IUPAC Name |

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROKEANLHJCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)